molecular formula C8H7NO2 B12949012 3H-indole-5,6-diol

3H-indole-5,6-diol

Cat. No.: B12949012
M. Wt: 149.15 g/mol
InChI Key: AIKBJSDQDHJUHC-UHFFFAOYSA-N
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Description

3H-Indole-5,6-diol, more commonly known as 5,6-Dihydroxyindole (DHI), is a high-purity chemical compound provided for scientific research purposes. This compound is a critical intermediate in the biosynthesis of the brown-black biological pigment eumelanin . In the metabolic pathway, it is biosynthesized from L-dopachrome and subsequently undergoes oxidation and polymerization to form indole-5,6-quinone and ultimately, the eumelanin polymer . Due to this key role, this compound holds significant research value in dermatology and cosmetics science, particularly in studies focused on melanogenesis, skin pigmentation disorders, and the development of novel hair dye technologies as a potential alternative to aniline-based compounds . Its function extends beyond mammalian systems; in some insects, 5,6-Dihydroxyindole is a reactive compound generated as part of the phenoloxidase-mediated immune response, exhibiting documented antibacterial and antifungal activity . Furthermore, biochemical data suggests it acts as an inhibitor of the protein lactotransferrin in humans, indicating potential for research into iron metabolism and immune function . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate care, noting that it is supplied as a solid and should be stored sealed in a cool, dry, and dark place to maintain stability .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3H-indole-5,6-diol

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h2-4,10-11H,1H2

InChI Key

AIKBJSDQDHJUHC-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

Synthesis Starting from 3,4-Dibenzyloxybenzaldehyde

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Henry Condensation 3,4-Dibenzyloxybenzaldehyde + nitromethane, base catalyst Formation of nitrostyrene intermediate
2 Nitration Electrophilic aromatic substitution to introduce nitro groups Nitrated intermediate suitable for reduction
3 Reduction Iron powder and silica gel in AcOH/cyclohexane/benzene reflux under nitrogen atmosphere Reduction of nitro groups to amines, yielding 5,6-dibenzyloxyindole
4 Hydrogenolysis (Deprotection) 5% Pd/C catalyst, ethyl acetate solvent, hydrogen atmosphere, protected from light, overnight stirring Removal of benzyl protecting groups to yield 5,6-dihydroxyindole with 93% yield
  • The initial condensation forms a nitrostyrene intermediate that is subsequently nitrated to introduce nitro substituents at the desired positions.

  • Reduction of the nitro groups is achieved using iron powder and silica gel in a mixed solvent system under reflux, converting nitro groups to amines and facilitating cyclization to the indole core.

  • The benzyl protecting groups on the hydroxyls are removed by catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere. The reaction is performed under inert gas and protected from light to prevent oxidation of the sensitive dihydroxyindole product.

  • The final product is isolated by filtration, concentration, and column chromatography, yielding a cream-colored solid that is stored under inert atmosphere at low temperature to maintain stability.

Alternative Preparation via Deuterated Methanol Exchange

  • 5,6-Dihydroxyindole can be dissolved in deuterated methanol and stirred at room temperature for 2 hours to exchange labile hydrogens with deuterium, forming 1d-indole-5,6-diol-d2. This method is useful for isotopic labeling studies but also demonstrates the compound’s solubility and stability profile in protic solvents.

Notes on Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) is used extensively to monitor reaction progress, especially during hydrogenolysis and reduction steps.

  • Column chromatography with solvent systems such as petroleum ether:ethyl acetate (3:1) or 100% ethyl acetate is employed for purification.

  • The compound is sensitive to light and oxygen; therefore, purification and storage are conducted under inert atmosphere (argon or nitrogen) and low temperature to prevent oxidation and degradation.

  • Infrared (IR) spectroscopy of 5,6-dihydroxyindole shows characteristic broad bands around 3400 cm⁻¹ corresponding to hydroxyl groups and NH stretching vibrations.

  • Proton nuclear magnetic resonance (¹H NMR) spectra in DMSO-d6 or methanol-d4 solvents display signals for the indole NH proton (~10.4 ppm), hydroxyl protons (~8.2–8.5 ppm), and aromatic protons in the 6.0–7.0 ppm range.

  • The compound exhibits instability in ambient conditions, necessitating storage under inert atmosphere and low temperature to maintain purity and prevent spontaneous oxidation to indole-5,6-quinone derivatives.

Parameter Details
Starting Material 3,4-Dibenzyloxybenzaldehyde
Key Reactions Henry condensation, nitration, reduction, hydrogenolysis
Reducing Agent Iron powder/SiO2 (for nitro reduction), Pd/C with H2 (for deprotection)
Solvents Acetic acid, cyclohexane, benzene, ethyl acetate, deuterated methanol
Reaction Atmosphere Nitrogen or argon for reduction; hydrogen atmosphere for hydrogenolysis
Purification Column chromatography (PE:EtOAc 3:1 or 100% EtOAc)
Yield Up to 93% for final deprotected 5,6-dihydroxyindole
Storage Conditions Inert atmosphere (argon or nitrogen), freezer storage
Analytical Techniques IR, ¹H NMR, TLC

The preparation of 3H-indole-5,6-diol (5,6-dihydroxyindole) is well-established through multi-step synthetic routes starting from 3,4-dibenzyloxybenzaldehyde. The process involves condensation, nitration, reduction, and catalytic hydrogenolysis to yield the target compound with high purity and good yield. Careful control of reaction conditions, inert atmosphere, and protection from light are critical to prevent degradation of this sensitive compound. Analytical data confirm the structure and purity of the product. These methods are supported by diverse research sources and provide a reliable foundation for laboratory synthesis of this biologically important indole derivative.

Chemical Reactions Analysis

Oxidation Reactions

DHI undergoes oxidation under enzymatic, catalytic, and autoxidative conditions, leading to products critical for melanin synthesis and industrial applications.

Key Oxidation Pathways

Reaction Type Reagents/Conditions Products Selectivity/Notes
Enzymatic OxidationTyrosinase, O₂Indole-5,6-quinoneInitial step in eumelanin biosynthesis
Catalytic OxidationMn-MC6*a (artificial enzyme), H₂O₂3-Oxindole derivatives (e.g., 2-TFE-3-oxindole)86% selectivity at pH 8.5
AutoxidationAmbient O₂, Fe²⁺/H₂O₂ (Fenton system)Semiquinone radicals → Melanin polymerspH-dependent; antioxidant/prooxidant duality
  • Mechanistic Insights :

    • Mn-MC6*a catalyzes C3 oxygenation of DHI, followed by nucleophilic addition of solvents (e.g., trifluoroethanol) to form 3-oxindole derivatives .

    • Under Fenton conditions, DHI exhibits redox cycling: it scavenges radicals (antioxidant) but amplifies oxidative stress via Fe²⁺ recycling at low concentrations .

Polymerization and Melanin Formation

Oxidative polymerization of DHI is central to eumelanin biosynthesis.

Process Conditions Outcome
Enzymatic PolymerizationTyrosinase, pH 6.5–7.5Eumelanin biopolymers
Chemical PolymerizationAlkaline pH, O₂Heterogeneous melanin-like aggregates
  • Critical Factors :

    • pH governs product distribution: acidic conditions favor 3-oxindole adducts, while alkaline conditions promote isatin formation .

    • Copolymerization with DHI-2-carboxylic acid enhances melanin diversity .

Solvent and pH Effects on Reactivity

Reaction outcomes are highly sensitive to solvent and pH, as demonstrated in Mn-MC6*a-catalyzed oxidations :

Condition Effect
pH 6.5 Dominant formation of pseudo-dimeric 2-(3-indolyl)-3-oxindole
pH 8.5 86% selectivity for 2-TFE-3-oxindole
pH 10.5 Increased isatin production (22%)
Cosolvents (e.g., TFE) Stabilize Mn-MC6*a folding; drive nucleophilic addition to C3-oxygenated intermediates

Biological Implications

DHI’s reactivity underpins its dual role in oxidative stress:

  • Antioxidant : Scavenges free radicals via semiquinone formation at high DHI:Fe²⁺ ratios .

  • Prooxidant : Amplifies Fe²⁺-mediated ROS generation at low concentrations .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 3H-indole-5,6-diol, have demonstrated potential in cancer treatment. Recent studies indicate that compounds with the indole scaffold can effectively target cancer cells, showing promise against drug-resistant strains. The structure-activity relationship (SAR) of indole derivatives has been extensively investigated, revealing that modifications at specific positions can enhance their anticancer efficacy .

Case Study:
A study focused on the synthesis of indole derivatives with various substitutions at the C-3 position demonstrated significant antibacterial and cytotoxic activities against human cancer cell lines. The results indicated that certain modifications led to improved potency and selectivity against cancer cells .

Dermatological Applications

This compound is utilized as a hair colorant due to its ability to form colored polymers without the need for additional oxidants like hydrogen peroxide. This property makes it favorable for cosmetic formulations aimed at hair dyeing .

Case Study:
In a safety assessment study involving animal models, dihydroxyindole was tested for skin irritation and sensitization potential. The results indicated that while it could induce delayed contact hypersensitivity, it was generally well-tolerated at lower concentrations .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of indole derivatives. These compounds can modulate inflammatory pathways and have been explored as potential treatments for inflammatory diseases .

Antimicrobial Properties

Indole derivatives have shown significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer TherapyEffective against drug-resistant cancer cells; structure modifications enhance efficacy
Dermatological UseUsed as a hair colorant; forms colored polymers without oxidants
Anti-inflammatoryModulates inflammatory pathways; potential treatment for inflammatory diseases
Antimicrobial ActivitySignificant activity against various pathogens
Safety ProfileHigh non-lethal dose; generally well-tolerated in cosmetic applications

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is a comparative analysis of 3H-indole-5,6-diol with other diol-containing compounds, focusing on structural features, applications, and research findings.

Table 1: Comparative Overview of this compound and Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Applications/Research Findings References
This compound C₈H₇NO₂ Indole, 5,6-diol Melanin precursor, cosmetic hair dyes, redox-active agent
14α-Methyl-3,6-diol Not specified Sterol, 3,6-diol Accumulates in fungal cells under azole antifungal treatment; biomarker of ergosterol disruption
Cembratriene-4,6-diol C₂₀H₃₄O₂ (inferred) Diterpene, 4,6-diol Antitumor activity; inhibits tumor cell invasion and metastasis
1,6-Hexanediol C₆H₁₄O₂ Aliphatic 1,6-diol Polymer precursor (polyesters, polyurethanes); low toxicity
Oxysterol-3,6-diol Complex sterol Steroid, 3,6-diol, BTA linker Osteogenic agent; stimulates Hedgehog signaling for bone regeneration
3,5-Dinitropyridine-2,6-diol C₅H₃N₃O₆ Pyridine, nitro, 2,6-diol High-energy material intermediate; potential use in explosives

Structural and Functional Insights

Aromatic vs. Aliphatic Diols

  • This compound : The proximity of hydroxyl groups on the indole ring enhances its redox activity and metal-binding capacity, critical for melanin synthesis .
  • 1,6-Hexanediol : A flexible aliphatic diol with terminal -OH groups, ideal for polymer crosslinking due to its bifunctionality and stability .

Biological Activity 14α-Methyl-3,6-diol: A fungal sterol derivative linked to azole resistance; its accumulation disrupts membrane integrity, highlighting its role as a stress biomarker . Cembratriene-4,6-diol: A diterpenoid with antitumor properties, distinct from this compound’s cosmetic applications, but both exploit diol-mediated redox pathways .

Therapeutic Potential Oxysterol-3,6-diol: A synthetic sterol-diol conjugate targeting bone disorders via Hedgehog signaling, contrasting with this compound’s topical use .

Research Findings and Contrasts

  • This compound vs. Cembratriene-4,6-diol : While both exhibit bioactivity, the former is redox-active in melanin formation, whereas the latter directly inhibits tumor cell invasion .
  • 1,6-Hexanediol vs. This compound : The aliphatic diol’s low toxicity and polymer compatibility contrast with the aromatic diol’s sensitivity to oxidation and niche in cosmetics .
  • 14α-Methyl-3,6-diol vs. Oxysterol-3,6-diol : Both sterol derivatives influence cellular pathways, but the former is a fungal stress marker, while the latter is a therapeutic agent for bone repair .

Q & A

Q. What are the established synthesis routes for 3H-indole-5,6-diol, and what methodological considerations are critical for optimizing yield and purity?

this compound is synthesized via hydroxyl protection, nitration, deprotection, and cyclization. Common methods include:

  • Oxidative cyclization : Using dopamine derivatives as precursors, with hypochlorous acid (HOCl) to generate intermediates like indoline-5,6-diol .
  • Hydroxyl protection : Protecting hydroxyl groups with benzyl or acetyl moieties to prevent undesired side reactions during nitration. Deprotection is achieved via catalytic hydrogenation or acid hydrolysis .
  • Reagent selection : Oxidation with potassium permanganate or reduction with sodium borohydride ensures controlled reactivity. Substitution reactions (e.g., bromination) require inert atmospheres to avoid decomposition .
    Key considerations : pH control during cyclization, temperature stability of intermediates, and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed, and what spectral data are essential for confirmation?

Structural confirmation relies on:

  • UV-Vis spectrometry : Absorption peaks at 200–350 nm to track reaction intermediates (e.g., indole-5,6-dione formation) .
  • Mass spectrometry : Molecular ion peak at m/z 165.1 (C₈H₇NO₂) and fragmentation patterns to identify hydroxylated indole derivatives .
  • ¹H/¹³C NMR : Peaks at δ 10.5–11.0 ppm (hydroxyl protons) and δ 110–120 ppm (aromatic carbons) confirm the diol structure .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

  • Thermal stability : Decomposes above 140°C; store below -20°C in amber vials to prevent oxidation .
  • Light sensitivity : Susceptible to photodegradation; use nitrogen purging to stabilize solutions .
  • pH-dependent stability : Degrades rapidly in alkaline conditions (pH > 8); maintain neutral pH in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with biological systems, particularly in neurodegenerative pathways?

  • Neurotoxicity : HOCl-mediated oxidation of dopamine generates this compound derivatives, which form cytotoxic quinones implicated in Parkinson’s disease. These quinones inhibit mitochondrial complex I and induce oxidative stress .
  • Protein interactions : Preliminary studies suggest binding to lactotransferrin, potentially modulating iron homeostasis. Further validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is required .

Q. How do researchers resolve contradictions in reported oxidative pathways of this compound?

Discrepancies arise from:

  • Reaction conditions : Varying HOCl concentrations (25–150 mM) yield distinct intermediates (e.g., indole-5,6-dione vs. chloroamino derivatives). Global analysis of UV-Vis kinetic data using Specfit software clarifies transient species .
  • pH effects : Acidic conditions favor quinone formation, while neutral pH stabilizes diol intermediates. Controlled oxygen tension is critical for reproducibility .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

  • HPLC-ECD : Paired with electrochemical detection for nanomolar sensitivity in biological fluids .
  • LC-MS/MS : Multiple reaction monitoring (MRM) of transitions m/z 165→121 and 165→93 enhances specificity in tissue homogenates .
  • EPR spectroscopy : Detects semiquinone radical intermediates in oxidation studies .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
UV-Vis (λ_max)280 nm (quinone), 320 nm (diol)
¹H NMR (DMSO-d₆)δ 6.75 (H-4), δ 9.20 (OH)
HRMS[M+H]⁺ = 165.0426 (C₈H₇NO₂)

Q. Table 2. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reagents
Oxidative cyclization65–75>95HOCl, dopamine
Hydroxyl protection50–6090–95Benzyl chloride, Pd/C

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